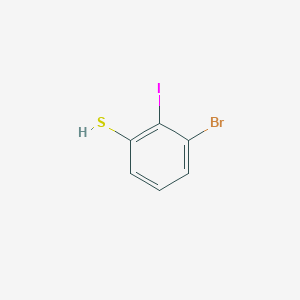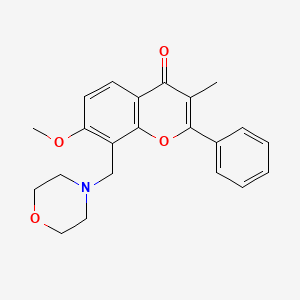
Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a methoxy group at the 7th position, a methyl group at the 3rd position, and a morpholinomethyl group at the 8th position on the flavone backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of flavones typically involves the oxidative cyclization of o-hydroxychalcones . For Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)-, the synthetic route may involve the following steps:
Formation of o-hydroxychalcone: This can be achieved through the condensation of 2’-hydroxyacetophenone with an appropriate aldehyde.
Oxidative Cyclization: The o-hydroxychalcone undergoes oxidative cyclization to form the flavone structure.
Functional Group Introduction: The methoxy, methyl, and morpholinomethyl groups are introduced through various substitution reactions under specific conditions.
Industrial Production Methods
Industrial production of flavonoid derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone to flavanone or other reduced forms.
Substitution: The methoxy, methyl, and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Iodine (I2), palladium (II) catalysts.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanones .
Aplicaciones Científicas De Investigación
Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products
Mecanismo De Acción
The mechanism of action of Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways
Comparación Con Compuestos Similares
Similar Compounds
Baicalein: A natural flavone with similar antioxidant and anti-inflammatory properties.
Luteolin: Another flavone known for its anticancer activity.
Quercetin: A widely studied flavonoid with diverse biological activities.
Uniqueness
Flavone, 7-methoxy-3-methyl-8-(morpholinomethyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the morpholinomethyl group, in particular, may enhance its solubility and bioavailability compared to other flavones .
Propiedades
Número CAS |
86073-54-3 |
|---|---|
Fórmula molecular |
C22H23NO4 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
7-methoxy-3-methyl-8-(morpholin-4-ylmethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C22H23NO4/c1-15-20(24)17-8-9-19(25-2)18(14-23-10-12-26-13-11-23)22(17)27-21(15)16-6-4-3-5-7-16/h3-9H,10-14H2,1-2H3 |
Clave InChI |
LZNXOMGYKNRPPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C(C1=O)C=CC(=C2CN3CCOCC3)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


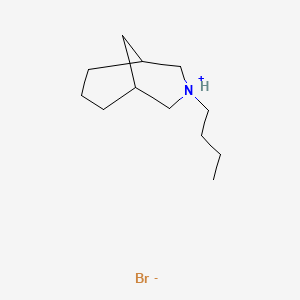

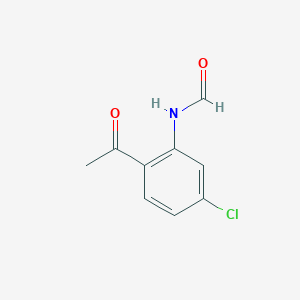
![2-phenyl-3-[4-(2,2,4-trimethyl-3H-thiochromen-4-yl)phenyl]quinazolin-4-one](/img/structure/B15196817.png)
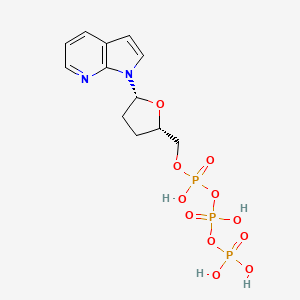
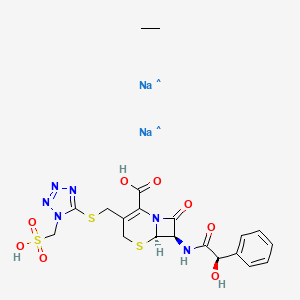
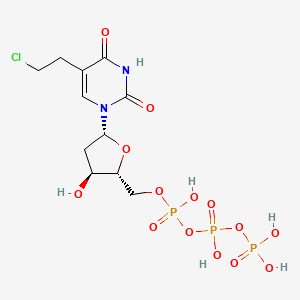
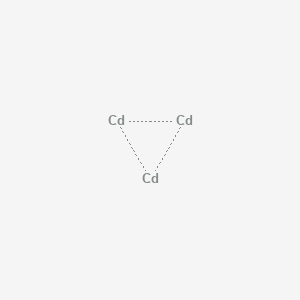

![[(3S,5S,10S,13S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dihydrobromide](/img/structure/B15196857.png)
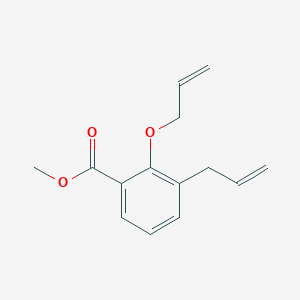
![Methyl 2-((2R,4aS,6S,7R,8S,8aS)-7,8-bis((tert-butyldimethylsilyl)oxy)-6-((S,E)-1-((tert-butyldimethylsilyl)oxy)-3-(trimethylsilyl)allyl)octahydropyrano[3,2-b]pyran-2-yl)acetate](/img/structure/B15196867.png)
![4-[Bis(2-chloroethyl)amino]phenyl thiocyanate](/img/structure/B15196872.png)
